An In-depth Technical Guide to 3-(1H-imidazol-2-yl)benzoic acid: Current Knowledge and Future Perspectives
An In-depth Technical Guide to 3-(1H-imidazol-2-yl)benzoic acid: Current Knowledge and Future Perspectives
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: A Molecule of Latent Potential
3-(1H-imidazol-2-yl)benzoic acid stands as a compelling yet underexplored molecule within the vast landscape of heterocyclic compounds. Its structure, featuring a benzoic acid moiety linked to the C2 position of an imidazole ring, presents a unique constellation of functionalities. The carboxylic acid group offers a versatile handle for amide and ester formation, crucial for prodrug strategies and molecular scaffolding. Simultaneously, the imidazole ring, a privileged scaffold in medicinal chemistry, provides sites for hydrogen bonding and metal coordination, pivotal for biological target interactions.[1][2] This guide synthesizes the current, albeit limited, publicly available data on 3-(1H-imidazol-2-yl)benzoic acid, offering a transparent overview of its known properties and highlighting areas ripe for further investigation. While extensive experimental data for this specific isomer is scarce, we will draw upon established knowledge of its isomers and related compounds to provide a robust framework for its study and application.
Core Physicochemical Properties: A Data-Driven Overview
A comprehensive understanding of a molecule's physicochemical properties is the bedrock of its application in research and development. For 3-(1H-imidazol-2-yl)benzoic acid, a combination of vendor-supplied information and predicted data provides a preliminary profile. It is critical to note that many of these parameters await experimental verification.
Table 1: Physicochemical Properties of 3-(1H-imidazol-2-yl)benzoic acid
| Property | Value | Source & Notes |
| Molecular Formula | C₁₀H₈N₂O₂ | [3][4] |
| Molecular Weight | 188.18 g/mol | [3][4] |
| Physical Form | Solid | [4] |
| CAS Number | 391668-62-5 | [3] |
| Melting Point | Not experimentally determined. | Predicted to be a high-melting solid, characteristic of aromatic carboxylic acids with hydrogen bonding capabilities. For comparison, the related 4-(1H-imidazol-2-yl)-benzoic acid has a melting point of >350 °C.[5] |
| Solubility | Not experimentally determined. | Expected to have limited solubility in water and non-polar organic solvents, with increased solubility in polar organic solvents like DMSO and DMF. |
| pKa | Not experimentally determined. | The molecule possesses both an acidic carboxylic acid group (pKa likely ~3-5) and a basic imidazole ring (pKa of the conjugate acid likely ~6-7). The predicted pKa for the related 4-(1H-imidazol-2-yl)-benzoic acid is 3.36±0.10.[5] |
| LogP | Not experimentally determined. | The predicted XLogP3 value for the isomeric 3-(1H-imidazol-5-yl)benzoic acid is 1.2, suggesting a moderate degree of lipophilicity.[6] |
Synthesis and Purification: A Proposed Experimental Protocol
Proposed Synthesis: Radziszewski Imidazole Synthesis
The Radziszewski synthesis provides a direct and atom-economical route to the imidazole core. The proposed reaction scheme is as follows:
Caption: Proposed synthesis of 3-(1H-imidazol-2-yl)benzoic acid.
Step-by-Step Experimental Protocol
Materials:
-
3-Formylbenzoic acid
-
Glyoxal (40% solution in water)
-
Ammonium hydroxide (concentrated solution)
-
Hydrochloric acid (1 M)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-formylbenzoic acid in a stirred solution of ammonium hydroxide.
-
Addition of Glyoxal: To this solution, slowly add glyoxal.
-
Reaction: Stir the reaction mixture continuously at room temperature for 16-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation:
-
Upon completion, carefully adjust the pH of the reaction mixture to ~5 with 1 M HCl. This will protonate the carboxylate and facilitate precipitation.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Triturate the resulting residue.
-
Dissolve the crude product in a minimal amount of hot water and collect the solid by filtration upon cooling.
-
-
Purification:
-
Wash the collected solid with cold water to remove any remaining inorganic salts.
-
Further purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 3-(1H-imidazol-2-yl)benzoic acid.
-
Causality Behind Experimental Choices:
-
Ammonium hydroxide serves as both the source of ammonia and a base to deprotonate the carboxylic acid of the starting material, increasing its solubility in the aqueous medium.
-
pH adjustment is crucial for the isoelectric precipitation of the product. At its isoelectric point, the amino acid-like molecule will have minimal solubility.
-
Recrystallization is a standard and effective method for purifying solid organic compounds, leveraging differences in solubility at different temperatures to remove impurities.
Structural Characterization: Expected Spectroscopic Signatures
Definitive structural elucidation relies on a suite of spectroscopic techniques. While experimental spectra for 3-(1H-imidazol-2-yl)benzoic acid are not publicly available, we can predict the key features based on the known spectra of its constituent parts and isomers.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region.
-
Benzoic Acid Protons: The four protons on the benzoic acid ring will exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. This will likely consist of a singlet (or a narrow triplet), a triplet, and two doublets of doublets.
-
Imidazole Protons: The two equivalent protons on the imidazole ring (at the 4 and 5 positions) are expected to appear as a singlet. The N-H proton of the imidazole may appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent. The carboxylic acid proton will also be a broad singlet, often exchanging with residual water in the solvent.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal in the range of 165-175 ppm is expected for the carboxylic acid carbonyl carbon.
-
Aromatic and Imidazole Carbons: Multiple signals are anticipated in the 110-150 ppm region, corresponding to the carbons of the benzene and imidazole rings.
-
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorptions:
-
O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid O-H group.[8]
-
C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ will correspond to the carbonyl of the carboxylic acid.[8]
-
C=C and C=N Stretches: Absorptions in the 1450-1600 cm⁻¹ region will be due to the aromatic C=C and imidazole C=N stretching vibrations.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 188, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of H₂O (m/z = 170) and COOH (m/z = 143).
Applications in Drug Discovery and Medicinal Chemistry: A Field of Opportunity
The imidazole moiety is a cornerstone of many successful pharmaceuticals due to its ability to engage in various biological interactions. Benzoic acid derivatives also form a crucial class of compounds in drug discovery.[2] The combination of these two pharmacophores in 3-(1H-imidazol-2-yl)benzoic acid suggests significant potential in several therapeutic areas.
Potential as a Scaffold for Novel Therapeutics
The bifunctional nature of this molecule makes it an ideal starting point for the synthesis of compound libraries for high-throughput screening. The carboxylic acid can be readily derivatized to form amides and esters, allowing for the exploration of structure-activity relationships (SAR). The imidazole ring can be N-alkylated or used as a ligand for metalloenzymes.
Anticipated Biological Activities
Based on the known activities of related compounds, 3-(1H-imidazol-2-yl)benzoic acid and its derivatives may exhibit a range of pharmacological effects, including:
-
Anticancer Activity: Many imidazole-containing compounds have shown potent anticancer effects.[10]
-
Antimicrobial and Antifungal Activity: The imidazole ring is a key feature of many antifungal drugs.
-
Anti-inflammatory Activity: Benzimidazole derivatives have been reported to possess significant anti-inflammatory properties.[8]
The following diagram illustrates a potential workflow for exploring the therapeutic applications of this molecule:
Caption: A workflow for the development of therapeutics from 3-(1H-imidazol-2-yl)benzoic acid.
Conclusion and Future Directions
3-(1H-imidazol-2-yl)benzoic acid is a molecule with considerable untapped potential. While a comprehensive experimental characterization is currently lacking in the public domain, its structural features strongly suggest its utility as a versatile building block in drug discovery and materials science. This guide provides a foundational understanding based on available data and informed predictions.
The immediate priorities for advancing the study of this compound are clear:
-
Definitive Synthesis and Characterization: The development and publication of a robust, reproducible synthesis protocol followed by a thorough spectroscopic and physicochemical characterization are paramount.
-
Exploration of Biological Activity: A systematic screening of 3-(1H-imidazol-2-yl)benzoic acid and a library of its derivatives against a panel of biological targets is warranted to uncover its therapeutic potential.
As a senior application scientist, I posit that a focused research effort on this molecule could yield significant returns, potentially leading to the discovery of novel therapeutic agents. The path forward requires a commitment to rigorous experimental work to unlock the full potential of this promising chemical entity.
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